molecular formula C19H37NO B15368461 2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)- CAS No. 63913-37-1

2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)-

Cat. No.: B15368461
CAS No.: 63913-37-1
M. Wt: 295.5 g/mol
InChI Key: XCADPUVJDQXSTQ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)-, is a substituted pyrrolidinone derivative characterized by a branched alkyl chain (3,7,11-trimethyldodecyl) attached to the nitrogen atom of the pyrrolidinone ring.

Properties

CAS No.

63913-37-1

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

1-(3,7,11-trimethyldodecyl)pyrrolidin-2-one

InChI

InChI=1S/C19H37NO/c1-16(2)8-5-9-17(3)10-6-11-18(4)13-15-20-14-7-12-19(20)21/h16-18H,5-15H2,1-4H3

InChI Key

XCADPUVJDQXSTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCN1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest analogue in the provided evidence is 1-(3-aminopropyl)-2-pyrrolidinone (CAS 7663-77-6), which shares the pyrrolidinone core but differs in the substituent group (aminopropyl vs. trimethyldodecyl). Key differences include:

  • Substituent Length and Branching: The trimethyldodecyl group is a long, branched alkyl chain, whereas the aminopropyl group is shorter and linear. This difference likely enhances the lipophilicity of 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone compared to the aminopropyl derivative .
  • Functional Groups: The aminopropyl group introduces a primary amine (-NH₂), enabling hydrogen bonding and reactivity in synthesis. In contrast, the trimethyldodecyl group is nonpolar, suggesting reduced solubility in polar solvents .

Physicochemical Properties

A comparative analysis based on available data is summarized below:

Property 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone 1-(3-aminopropyl)-2-pyrrolidinone
Molecular Weight Not reported ~156.22 g/mol
Appearance Not reported Clear, slightly yellowish liquid
pKa Not reported 9.85 ± 0.10 (Predicted)
Specific Gravity Not reported 1.01
Hazard Codes Not reported C, Xi

Q & A

Q. What are the recommended synthetic routes for 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

The synthesis of branched alkyl-substituted pyrrolidinones typically involves alkylation of the pyrrolidinone ring using alkyl halides or aldehydes under nucleophilic conditions. For example, analogous compounds like 1-(4-chlorophenyl)-2-pyrrolidinone are synthesized via coupling reactions between substituted benzaldehydes and pyrrolidinone derivatives . For 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone, a plausible method includes:

  • Step 1 : Reacting 3,7,11-trimethyldodecyl bromide with 2-pyrrolidinone in the presence of a base (e.g., NaH) in anhydrous THF at 60–80°C.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of pyrrolidinone to alkyl halide) and reaction time (12–24 hours) to maximize yield. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the branched alkyl chain (e.g., methyl group signals at δ 0.8–1.2 ppm) and pyrrolidinone ring protons (δ 2.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~337.5 g/mol for C19_{19}H35_{35}NO). Compare fragmentation patterns with analogous compounds like 1-(4-nitrophenyl)-2-pyrrolidinone .
  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1720 cm1^{-1} and N-H bending (if present) at ~1550 cm1^{-1} .

Advanced Research Questions

Q. How do steric effects from the 3,7,11-trimethyldodecyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky alkyl chain may hinder nucleophilic attack at the pyrrolidinone carbonyl group. To assess this:

  • Experimental Design : Compare reaction rates with less hindered analogs (e.g., 1-butyl-2-pyrrolidinone) using a model nucleophile (e.g., sodium methoxide).
  • Kinetic Analysis : Monitor progress via UV-Vis spectroscopy or HPLC. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡).
  • Computational Modeling : Perform DFT calculations to visualize steric hindrance and transition-state geometries .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies may arise from impurities or methodological differences. Mitigation strategies include:

  • Standardized Calorimetry : Use differential scanning calorimetry (DSC) with >98% pure samples (verified via HPLC).
  • Collaborative Validation : Cross-check data across labs using identical protocols. Reference databases like NIST Chemistry WebBook for analogous compounds (e.g., 1-(4-methylphenyl)-2-pyrrolidinone) .

Q. What strategies are recommended for studying its interactions with biological targets (e.g., enzymes or membranes)?

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for lipid bilayers or proteins.
  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid membranes, focusing on the alkyl chain’s hydrophobicity and flexibility .
  • In Vitro Toxicity Screening : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays, referencing safety data from related pyrrolidinones .

Data Analysis and Interpretation

Q. How should researchers address low yields in large-scale synthesis?

  • Troubleshooting :
    • Catalyst Optimization : Test palladium or nickel catalysts for improved coupling efficiency.
    • Solvent Effects : Replace THF with DMF or DMSO to enhance solubility of the alkyl halide.
    • Scale-Up Protocols : Use flow chemistry systems to maintain consistent temperature and mixing .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, steric bulk) with biological activity.
  • Machine Learning : Train models on datasets of pyrrolidinone analogs (e.g., herbicidal activity in 1-(3-substituted benzyl)-2-pyrrolidinones) to predict novel derivatives .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors (observed in related compounds like 2-pyrrolidinone derivatives) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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